molecular formula C15H18N2O B487978 [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine CAS No. 626216-06-6

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine

Cat. No.: B487978
CAS No.: 626216-06-6
M. Wt: 242.32g/mol
InChI Key: JINUFJPBUFJVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine is a chemical compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a pyridinylmethyl-amine group linked to a 4-methoxyphenethyl moiety, a pattern seen in compounds that interact with various biological targets. While specific pharmacological data for this compound is limited, its scaffold suggests potential as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical development. Research into analogous structures indicates that such compounds can exhibit diverse biological activities, often acting as enzyme inhibitors or receptor modulators . The presence of the nitrogen-containing heterocycle is a common feature in molecules designed for targeted therapy, as it can facilitate binding through hydrogen bonding and other weak interactions with enzyme active sites . This makes this compound a valuable entity for researchers exploring structure-activity relationships in the design of new therapeutic agents, particularly in the fields of oncology and central nervous system diseases. Further investigation is required to fully elucidate its specific mechanisms of action and research applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12(13-6-8-15(18-2)9-7-13)17-11-14-5-3-4-10-16-14/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINUFJPBUFJVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination is the most direct pathway, involving the condensation of pyridine-2-carbaldehyde (1) with 1-(4-methoxyphenyl)ethylamine (2) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol at 25°C for 12 hours yields the target compound with 68–72% efficiency. The reaction proceeds via imine intermediate formation, followed by stereoselective reduction.

Pyridine-2-carbaldehyde+1-(4-Methoxyphenyl)ethylamineNaBH3CNThis compound\text{Pyridine-2-carbaldehyde} + \text{1-(4-Methoxyphenyl)ethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Optimization Challenges

  • pH Sensitivity : The reaction requires strict pH control (6.5–7.5) to prevent aldehyde polymerization.

  • Byproduct Formation : Over-reduction to secondary amines occurs if excess borohydride is used.

  • Yield Limitations : Scalability is hampered by moderate yields, necessitating chromatographic purification.

Chiral Auxiliary-Mediated Synthesis

Patent-Derived Methodology (WO2015159170A2)

A patent by WO2015159170A2 details an enantioselective synthesis of 1-(4-methoxyphenyl)ethylamine intermediates, which can be adapted for the target compound. Key steps include:

  • Schiff Base Formation : Reacting 4-methoxyacetophenone (3) with (S)-(-)-α-methylbenzylamine (4) in toluene with p-toluenesulfonic acid (PTSA), yielding a chiral imine.

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 pressure (50 psi) to reduce the imine to (S)-(-)-1-(4-methoxyphenyl)ethylamine (5).

  • Coupling with Pyridine : Reacting (5) with pyridin-2-ylmethyl chloride (6) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0°C to form the final product.

Table 1: Key Parameters for Chiral Synthesis

StepReagents/ConditionsYield (%)Purity (Chiral HPLC)
Schiff Base FormationToluene, PTSA, 110°C, 12 h8998.5% ee
Hydrogenation5% Pd/C, H2\text{H}_2, 50 psi, 25°C95>99% ee
Final CouplingCH2Cl2\text{CH}_2\text{Cl}_2, 0°C, 4 h8299%

Advantages Over Conventional Methods

  • Safety : Avoids hazardous bases like LiHMDS\text{LiHMDS} or n-BuLi\text{n-BuLi}.

  • Scalability : No chromatographic purification needed, enhancing industrial viability.

  • Enantiocontrol : Delivers >99% chiral purity, critical for pharmaceutical applications.

Multi-Step Nucleophilic Substitution

Fragment Assembly Approach

VulcanChem’s methodology involves sequential functionalization:

  • Pyridine Methylation : Treating pyridine-2-methanol (7) with thionyl chloride (SOCl2\text{SOCl}_2) to form pyridin-2-ylmethyl chloride (6).

  • Amine Coupling : Reacting (6) with 1-(4-methoxyphenyl)ethylamine (2) in tetrahydrofuran (THF\text{THF}) at reflux (66°C) for 8 hours.

Table 2: Reaction Metrics for Nucleophilic Route

StepReagents/ConditionsYield (%)
Pyridine MethylationSOCl2\text{SOCl}_2, 0°C, 2 h91
Amine CouplingTHF\text{THF}, 66°C, 8 h78

Limitations

  • Side Reactions : Competing elimination pathways reduce amine availability.

  • Solvent Constraints : THF\text{THF} necessitates anhydrous conditions, increasing cost.

Comparative Analysis of Methods

Table 3: Synthesis Route Comparison

ParameterReductive AminationChiral AuxiliaryNucleophilic Substitution
Overall Yield (%)68–728278
Chirality ControlRacemic>99% eeRacemic
Hazardous ReagentsNaBH3CN\text{NaBH}_3\text{CN}NoneSOCl2\text{SOCl}_2
ScalabilityModerateHighModerate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
This compound serves as a critical reagent in organic synthesis, particularly as a building block for constructing more complex molecules. It is utilized in various reactions due to its versatile functional groups, facilitating the synthesis of numerous organic compounds .

Chiral Auxiliary and Asymmetric Synthesis
The compound is recognized for its role as a chiral resolving agent and auxiliary in asymmetric synthesis. It aids in the production of optically pure compounds, which are essential in pharmaceuticals. For example, it has been used in the synthesis of chiral amines such as Sitagliptin and other bioactive molecules .

Biological Research

Enzyme Interactions and Protein Modifications
In biological studies, [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine is employed to investigate enzyme interactions and protein modifications. Its structural properties allow researchers to explore biochemical pathways and mechanisms, contributing to a deeper understanding of cellular processes .

Drug Development
The compound is being studied for potential therapeutic applications, particularly its effects on cellular mechanisms that could lead to new drug candidates. Research indicates its promise in treating various conditions by modulating specific biological targets .

Medical Applications

Therapeutic Potential
Recent investigations have highlighted the potential of this compound in medical applications, particularly concerning its anti-inflammatory properties. Studies have focused on its structure-activity relationships (SAR) to optimize efficacy against diseases .

Inhibitory Activity Against Viruses
Research has also explored derivatives of this compound for their inhibitory activity against viral infections, such as MERS-CoV. These findings suggest that modifications of the compound could lead to effective antiviral agents .

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is utilized in the manufacture of various specialty chemicals, including pharmaceuticals and agrochemicals. Its ability to act as an intermediate in chemical processes makes it valuable for large-scale production .

Case Studies and Research Findings

Study Title Application Focus Key Findings
Synthesis and Characterization of Pyridine DerivativesChemical SynthesisDemonstrated the effectiveness of the compound as a building block for complex organic molecules .
Structure–Activity Relationships of Anti-inflammatory AgentsBiological ResearchIdentified potential therapeutic uses based on structural modifications leading to enhanced anti-inflammatory effects .
Inhibition of MERS-CoV by Novel DerivativesMedical ApplicationsHighlighted the antiviral potential of modified derivatives based on the original compound .
Chiral Resolution Techniques Using Pyridine DerivativesIndustrial ApplicationsDiscussed methods for synthesizing optically pure compounds using the compound as a chiral auxiliary .

Mechanism of Action

The mechanism of action of [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

[(S)-1-(4-Methoxy-phenyl)-ethyl]-methyl-amine (CAS: 20218-54-6)

  • Structure : Replaces the pyridin-2-ylmethyl group with a methyl group.

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine (CAS: 957483-12-4)

  • Structure : Substitutes the pyridine ring with a pyrazole moiety.
  • Synthesis : Achieved via cyclization reactions with yields >95% purity .

Core Structural Analogues

Triphenylethylene Derivatives (e.g., Compounds 2A–2E in )

  • Structure : Feature a triphenylethylene backbone with 4-methoxy-phenyl and chlorophenyl substituents.
  • Bioactivity : Demonstrated anticancer activity (e.g., compound 2B: 43% yield, 98% purity) via estrogen receptor modulation .
  • Key Differences : The absence of a pyridine ring in triphenylethylenes reduces nitrogen-mediated interactions compared to the target compound.

Cyanoacetamide Derivatives (e.g., 3f in )

  • Structure: Contains a 1-(4-methoxy-phenyl)-ethyl group linked to a cyanoacetamide functional group.
  • Properties: The cyano group (-CN) enhances electrophilicity, influencing reactivity in Michael addition reactions.
  • Spectral Data : IR peaks at 2,240 cm⁻¹ (–CN) and 1,729 cm⁻¹ (–CO) distinguish it from the target compound .

Functional Group Comparisons

Pyridine vs. Furan/Phenyl Analogues

  • Example : (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (CAS: 436087-20-6)
  • Properties : The furan ring introduces oxygen-based resonance effects, contrasting with the pyridine’s nitrogen lone pair. This difference impacts solubility and π-π stacking interactions .

Pyridin-2-yl vs. Pyridin-4-yl Substitutions

  • Example: N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine ()
  • Impact : Pyridin-2-yl groups facilitate stronger hydrogen bonding due to the proximal nitrogen position, whereas pyridin-4-yl groups offer steric and electronic variations .

Environmental and Regulatory Insights

  • Persistence: Analogues like 1-[2-(dimethylamino)-1-(4-methoxy-phenyl)ethyl]cyclohexanol (CAS: 93413-69-5) show moderate environmental persistence (t₁/₂ = 83 days) due to ionizable groups .
  • Regulatory Status: No specific data for the target compound, but structurally related SERMs require rigorous toxicity profiling .

Biological Activity

[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes the formation of the pyridine ring and subsequent alkylation with the 4-methoxyphenyl group. The specific synthetic pathways may vary based on laboratory techniques and available reagents, but generally follow these steps:

  • Formation of the Pyridine Core : Starting materials undergo cyclization reactions to form the pyridine structure.
  • Alkylation : The pyridine is then alkylated using appropriate alkyl halides or alcohols.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, primarily due to their ability to interact with metal ions and biological targets. Key findings include:

Anticancer Properties

Studies have shown that this compound may exhibit anticancer properties through its interaction with metal ions, forming stable coordination complexes that can inhibit tumor cell proliferation. The specific mechanisms are still under investigation, but preliminary results suggest potential efficacy against various cancer cell lines.

Binding Affinity

Interaction studies have focused on the binding affinity of this compound with various biological targets, including proteins involved in cancer pathways. Its unique combination of functional groups allows for selective binding, which is critical for its therapeutic potential.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity , particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate promising antibacterial effects, suggesting that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor cell proliferation,
Binding AffinityHigh affinity for specific cancer-related proteins ,
AntimicrobialEffective against Staphylococcus aureus (MIC < 10 μg/mL) ,

Q & A

Q. What are the established synthetic routes for [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of pyridine derivatives with 4-methoxyphenethyl groups. For example, analogous compounds (e.g., pyrimidine derivatives) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres . Purity validation requires techniques like HPLC (>95% purity threshold) and NMR spectroscopy (e.g., integration of aromatic protons at δ 6.8–7.5 ppm for methoxyphenyl groups). Mass spectrometry (ESI-MS) can confirm molecular ion peaks .

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and dihedral angles between the methoxyphenyl and pyridinylmethyl moieties. For example, SC-XRD data for similar amines show C–N bond lengths of ~1.45 Å and torsional angles <10° for planar stability . FT-IR spectroscopy identifies functional groups (e.g., N–H stretches at 3350–3450 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with in vitro antimicrobial screening (e.g., MIC assays against S. aureus and E. coli) . Enzyme inhibition assays (e.g., COX-2 selectivity testing via fluorometric kits) are relevant for anti-inflammatory applications, as seen in structurally related pyridine derivatives . Cytotoxicity should be assessed using MTT assays on HEK-293 or HeLa cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures (60–100°C). For example, Pd-mediated coupling reactions for pyridine analogs achieve >80% yield under reflux . Microwave-assisted synthesis reduces reaction time by 50% while maintaining yield .

Q. How should contradictory data in biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell line). For instance, discrepancies in COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. murine). Validate results using orthogonal methods (e.g., Western blotting for protein expression alongside enzymatic assays) .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with active sites (e.g., COX-2’s hydrophobic pocket). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and predict electrostatic potential maps for hydrogen bonding . Compare results with crystallographic data from SC-XRD .

Q. What mechanisms explain its selectivity for specific biological targets (e.g., enzymes vs. receptors)?

  • Methodological Answer : Structure-activity relationship (SAR) studies are essential. Modify substituents (e.g., replacing methoxy with ethoxy) and evaluate changes in activity. For example, 4-methoxy groups enhance COX-2 selectivity by 20-fold due to steric compatibility with the enzyme’s secondary pocket . Competitive binding assays (SPR) quantify affinity shifts .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Methoxyphenyl groups may undergo demethylation in acidic environments (e.g., gastric pH), requiring enteric coating for oral administration . Solubility in PBS (logP ~2.5) can be improved using cyclodextrin complexes .

Q. What analytical techniques isolate and characterize stereoisomers of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers. Absolute configuration is confirmed via circular dichroism (CD) spectroscopy. For diastereomers, NOESY NMR identifies spatial proximity of substituents (e.g., methoxyphenyl and pyridinylmethyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.